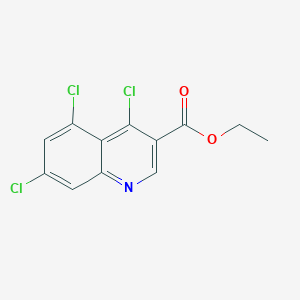

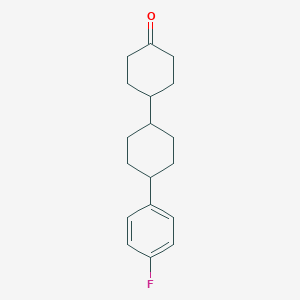

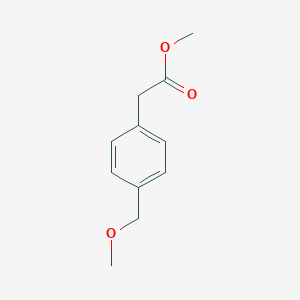

![molecular formula C15H12N2O2 B171458 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 181702-32-9](/img/structure/B171458.png)

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using techniques such as melting point determination and NMR spectroscopy .Aplicaciones Científicas De Investigación

Pharmacophore Design for Kinase Inhibitors

The compound plays a crucial role in the design of p38α MAP kinase inhibitors, which are pivotal in controlling proinflammatory cytokine release. Its structural scaffold, belonging to the imidazole class, provides a basis for developing selective inhibitors targeting the ATP binding pocket of the kinase, demonstrating the importance of the imidazole scaffold in medicinal chemistry for designing drugs with higher selectivity and potency (Scior et al., 2011).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, related to imidazo[1,2-a]pyridine derivatives, have been recognized for their versatility as synthetic intermediates and their biological significance. These compounds serve in metal complexes formation, catalyst design, and possess anticancer, antibacterial, and anti-inflammatory activities, highlighting the broad applicability of imidazo[1,2-a]pyridine derivatives in organic chemistry and medicinal research (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, similar in structure to the discussed compound, underscores the therapeutic potential of such derivatives in medicine. This review showcases the scaffold's role in generating bioactive molecules, particularly in the development of kinase inhibitors, thereby evidencing the structural and functional versatility of imidazo[1,2-a]pyridine derivatives in drug discovery and development (Garrido et al., 2021).

Catalysis and Material Science Applications

In the broader field of chemistry, derivatives of imidazo[1,2-a]pyridine have been explored for their potential in catalysis and material science. Their unique electronic and structural features enable applications in creating novel optoelectronic materials, demonstrating the compound's significance beyond pharmaceuticals into the realms of functional materials and catalysis research (Lipunova et al., 2018).

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-6-4-5-11(9-12)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJBPVCKIZBMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

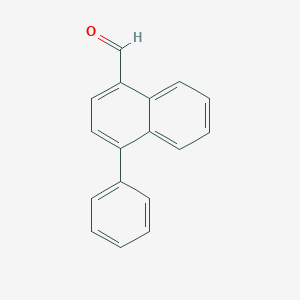

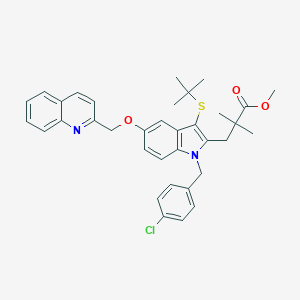

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

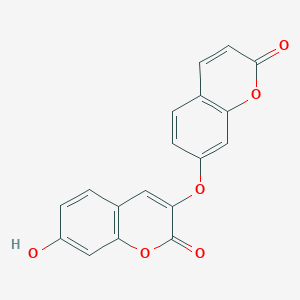

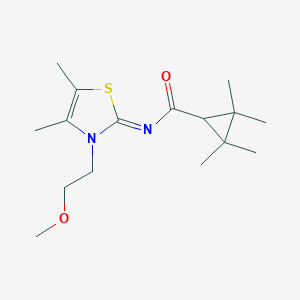

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

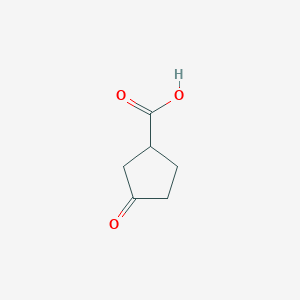

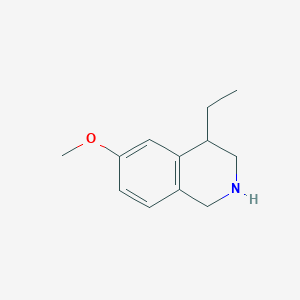

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)